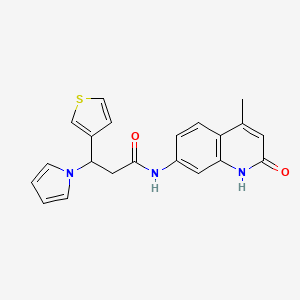![molecular formula C19H18FN3O2 B10999167 2-(4-fluorophenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]acetamide](/img/structure/B10999167.png)
2-(4-fluorophenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole core, a tetrahydrofuran ring, and a fluorophenyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]acetamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with a tetrahydrofuran derivative.
Attachment of Fluorophenyl Group: The fluorophenyl group is usually introduced through a coupling reaction, such as Suzuki or Heck coupling, using a fluorophenyl boronic acid or halide.
Final Acetamide Formation: The final step involves the formation of the acetamide linkage, typically achieved by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halides (e.g., bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, substituted benzimidazoles.
Scientific Research Applications
2-(4-fluorophenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, potentially inhibiting their activity. The fluorophenyl group may enhance binding affinity and specificity, while the tetrahydrofuran ring can influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]acetamide
- 2-(4-bromophenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]acetamide
- 2-(4-methylphenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]acetamide
Uniqueness
2-(4-fluorophenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]acetamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly alter its electronic properties and reactivity compared to its chloro, bromo, or methyl analogs. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C19H18FN3O2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]acetamide |
InChI |
InChI=1S/C19H18FN3O2/c20-13-5-3-12(4-6-13)10-18(24)21-14-7-8-15-16(11-14)23-19(22-15)17-2-1-9-25-17/h3-8,11,17H,1-2,9-10H2,(H,21,24)(H,22,23) |
InChI Key |
HZHPTSVEGXBLLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B10999092.png)
![6-(2-methoxyphenyl)-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B10999098.png)
![N-(1H-benzimidazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10999104.png)
![methyl 3-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)methyl]benzoate](/img/structure/B10999109.png)
![N-(2,4-dimethoxyphenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10999122.png)
![N-cycloheptyl-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B10999129.png)

![Furan-2-yl{5-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone](/img/structure/B10999142.png)
![3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B10999152.png)
![N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B10999157.png)

![(5,6-dimethoxy-1-methyl-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B10999171.png)
![1-[2-(1,3-Benzothiazol-2-YL)-1-pyrrolidinyl]-4-(1H-pyrrol-1-YL)-1-butanone](/img/structure/B10999175.png)
![3-(3-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-3-oxopropyl)-4H-pyrido[2,1-c][1,2,4]triazin-4-one](/img/structure/B10999180.png)
